molecular formula C9H14N4 B11779354 6-(Piperidin-4-yl)pyrimidin-4-amine

6-(Piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B11779354
M. Wt: 178.23 g/mol
InChI Key: UZQIHFKCLACYPV-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H18N4O and an average molecular weight of 222.29 g/mol . This structure features a pyrimidine ring, a key heterocycle in medicinal chemistry, linked to a piperidine group, making it a valuable scaffold for constructing more complex molecules in drug discovery programs . The pyrimidine core is a fundamental component in DNA and RNA and is present in a wide range of bioactive molecules, contributing to diverse biological activities such as anticancer, antimicrobial, and anti-convulsant properties . As a building block, this compound is primarily used in pharmaceutical research. Its structure is analogous to cores found in known bioactive molecules and published GPR119 agonists, suggesting its potential application in synthesizing compounds for metabolic disease research . Researchers utilize this amine in hit-to-lead optimization, where it can be functionalized to explore structure-activity relationships. The piperidin-4-yl-pyrimidine structure serves as a versatile intermediate for developing novel chemical entities. This product is intended for research purposes and is not for human or veterinary diagnostic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

6-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H2,10,12,13)

InChI Key

UZQIHFKCLACYPV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC=N2)N

Origin of Product

United States

Synthetic Methodologies for 6 Piperidin 4 Yl Pyrimidin 4 Amine and Its Derivatives

Established Synthetic Routes to Pyrimidine-Piperidine Architectures

Traditional synthetic approaches to creating the pyrimidine-piperidine core of 6-(piperidin-4-yl)pyrimidin-4-amine and its derivatives primarily rely on nucleophilic aromatic substitution and multi-step organic synthesis techniques.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of pyrimidine-piperidine structures. This method typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine (B1678525) ring by a piperidine (B6355638) nucleophile.

The reactivity of the pyrimidine ring is crucial for the success of SNAr reactions. The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. The selection of the leaving group also plays a significant role, with fluoride (B91410) often being the most effective, followed by other halogens. nih.gov

A common strategy involves reacting a 4-halopyrimidine with a suitably protected 4-aminopiperidine (B84694). The choice of solvent and base is critical to facilitate the reaction and neutralize the acid generated during the substitution. The reaction conditions can be optimized to achieve high yields of the desired product. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Pyrimidine SubstratePiperidine DerivativeReaction ConditionsProductReference
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileVarious primary or secondary aminesPEG 400, 120 °C, 5 min4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives nih.gov
2-Substituted N-methylpyridinium ionsPiperidineMethanol2-(Piperidin-1-yl)-N-methylpyridinium derivatives nih.gov
Pyrrolopyrimidinone 6Cyclic amine linkersDIPEA, n-BuOH, 100 °CCarbamate intermediates acs.org

This table provides illustrative examples of SNAr reactions and is not an exhaustive list.

Multi-step Organic Synthesis Techniques

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound, allowing for the introduction of various functional groups and stereochemical control. These synthetic sequences often involve the initial, separate synthesis of the pyrimidine and piperidine rings, followed by their coupling. youtube.comyoutube.comyoutube.comyoutube.com

A representative multi-step approach might begin with the synthesis of a functionalized pyrimidine, such as a 4-chloropyrimidine (B154816) derivative. youtube.com Concurrently, a piperidine ring with the desired substituents is prepared, often with a protecting group on the nitrogen to prevent unwanted side reactions. The two fragments are then joined, typically through a nucleophilic substitution or a cross-coupling reaction. Subsequent deprotection and functional group manipulations yield the final target molecule. acs.org

For instance, a synthetic route could involve the reaction of a pre-formed piperidine derivative with a pyrimidine core, followed by further modifications to introduce the desired amine functionality. acs.org This modular approach allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

Advanced Synthetic Strategies and Optimization

To overcome the limitations of traditional methods, advanced synthetic strategies have been developed. These include microwave-assisted synthesis for accelerated reaction times, methods to address regioselectivity challenges, and stereoselective approaches to control the chirality of the final compounds.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

In the context of synthesizing this compound and its analogs, microwave irradiation can be effectively applied to the key bond-forming steps, such as the nucleophilic aromatic substitution reaction. rsc.orgnanobioletters.com The use of microwave heating can facilitate reactions that are sluggish under conventional conditions and can enable the use of less reactive starting materials.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional HeatingMicrowave-Assisted SynthesisReference
Synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivativesHoursSeconds to minutes researchgate.net
Synthesis of 2-amino-4,6-diarylpyrimidines4 hours refluxNot specified, but generally faster ajol.info
Synthesis of pyridopyrimidinesConventional heatingShorter reaction times, higher yields nih.gov

This table highlights the general advantages of microwave-assisted synthesis as reported in the literature.

Regioselective Synthesis Challenges and Solutions

The pyrimidine ring possesses multiple reactive sites, which can lead to challenges in achieving regioselectivity during substitution reactions. For instance, in a 2,4-dihalopyrimidine, a nucleophile could potentially attack either the C2 or C4 position. stackexchange.com

Controlling the regioselectivity of these reactions is crucial for the efficient synthesis of the desired isomer. Several factors can influence the regiochemical outcome, including the nature of the substituents on the pyrimidine ring, the nucleophile, the solvent, and the reaction temperature. nih.gov For example, the C4 position is often more susceptible to nucleophilic attack than the C2 position due to electronic effects. stackexchange.com

Strategies to address regioselectivity challenges include the use of blocking groups to temporarily protect one reactive site while the other is functionalized. nih.gov Additionally, careful selection of reaction conditions and reagents can favor the formation of the desired regioisomer.

Stereoselective Approaches for Chiral Centers

The piperidine ring in this compound can contain chiral centers, particularly when substituted. The stereochemistry of these centers can be critical for the biological activity of the molecule. Therefore, stereoselective synthetic methods are essential for obtaining enantiomerically pure compounds. google.com

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as chiral amino acids or sugars, to construct the piperidine ring with the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions, leading to the formation of a specific stereoisomer. nih.gov

Resolution of Racemates: A racemic mixture of the piperidine derivative can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

A chemoenzymatic approach has also been reported for the synthesis of all four diastereomers of 2,6-disubstituted piperidines. This method involves the stereoselective monoamination of 1,5-diketones using ω-transaminases, followed by spontaneous intramolecular cyclization and diastereoselective reduction. researchgate.net

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers several avenues for chemical modification, primarily centered around the piperidine and pyrimidine ring systems. The secondary amine of the piperidine ring is a key site for substitutions, while the amino group on the pyrimidine ring can also be functionalized, albeit typically under different reaction conditions. These derivatization strategies are crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of the resulting molecules.

Key derivatization approaches include N-alkylation, N-acylation, N-sulfonylation, and N-arylation of the piperidine nitrogen. These reactions introduce a wide array of functional groups, leading to diverse chemical entities with potentially unique biological activities.

N-Alkylation

N-alkylation of the piperidine ring is a fundamental strategy to introduce alkyl, substituted alkyl, or cycloalkyl moieties. This is commonly achieved through reactions with alkyl halides or via reductive amination.

In a typical N-alkylation reaction, this compound is treated with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid formed during the reaction, thus driving the reaction to completion. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

Reductive amination offers an alternative route for N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Starting MaterialReagentConditionsProduct
This compoundAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., DMF)6-(1-Alkyl-piperidin-4-yl)pyrimidin-4-amine
This compoundAldehyde/Ketone (R'C(O)R'')Reducing Agent (e.g., NaBH(OAc)₃)6-(1-Substituted-alkyl-piperidin-4-yl)pyrimidin-4-amine

N-Acylation

N-acylation introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This is a widely used transformation that can significantly alter the electronic and steric properties of the molecule. The most common acylating agents are acid chlorides and acid anhydrides.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the acid byproduct. The choice of solvent is often an aprotic one like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Microwave-assisted acylation has also been reported for similar aminopyrimidine structures, which can lead to shorter reaction times and improved yields.

Starting MaterialReagentConditionsProduct
This compoundAcid Chloride (R-COCl)Base (e.g., Pyridine), Solvent (e.g., DCM)1-(4-(4-aminopyrimidin-6-yl)piperidin-1-yl)alkan-1-one
This compoundAcid Anhydride ((RCO)₂O)Base (e.g., Triethylamine), Solvent (e.g., THF)1-(4-(4-aminopyrimidin-6-yl)piperidin-1-yl)alkan-1-one

N-Sulfonylation

N-sulfonylation of the piperidine nitrogen leads to the formation of sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to biological targets. The reaction involves treating this compound with a sulfonyl chloride in the presence of a base.

Similar to N-acylation, a base like triethylamine or pyridine is used to neutralize the hydrochloric acid generated. The reaction is typically performed in aprotic solvents. For instance, the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives has been reported, highlighting a similar transformation on a related heterocyclic scaffold. mdpi.com

Starting MaterialReagentConditionsProduct
This compoundSulfonyl Chloride (R-SO₂Cl)Base (e.g., Triethylamine), Solvent (e.g., DCM)6-(1-(Alkyl/Aryl-sulfonyl)piperidin-4-yl)pyrimidin-4-amine

N-Arylation

The introduction of an aryl or heteroaryl group on the piperidine nitrogen is achieved through N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this transformation. These reactions allow for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide or triflate.

A typical Buchwald-Hartwig amination involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an inert solvent like toluene (B28343) or dioxane. This methodology has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives, demonstrating its applicability to similar systems.

For example, a patent describes 6-[4-(1H-imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine derivatives as kinase activity modulators, indicating that N-heteroarylation is a key derivatization strategy for this scaffold. google.com

Starting MaterialReagentConditionsProduct
This compoundAryl Halide (Ar-X)Pd catalyst, Ligand, Base, Solvent (e.g., Toluene)6-(1-Aryl-piperidin-4-yl)pyrimidin-4-amine
This compoundHeteroaryl Halide (HetAr-X)Pd catalyst, Ligand, Base, Solvent (e.g., Dioxane)6-(1-Heteroaryl-piperidin-4-yl)pyrimidin-4-amine

Structure Activity Relationship Sar Studies of 6 Piperidin 4 Yl Pyrimidin 4 Amine Derivatives

Impact of Pyrimidine (B1678525) Ring Substitutions on Biological Activity

The pyrimidine ring is a key pharmacophore that can be readily modified at its 2, 5, and 6 positions to modulate the biological activity of the resulting derivatives. nih.gov Substitutions on the pyrimidine core of 6-(piperidin-4-yl)pyrimidin-4-amine analogues have a profound impact on their pharmacological properties. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile. nih.gov

Research into pyrimidine-based hybrids has shown that substitutions at the 2- and 6-positions of the pyrimidine ring are critical for activity. For instance, in a series of 4-aminoquinoline-pyrimidine hybrids designed as antimalarial agents, the introduction of secondary amines at the 2-position of the pyrimidine ring significantly enhanced their potency. nih.gov Specifically, replacing a chlorine atom with various substituted piperazine (B1678402) moieties led to a marked improvement in antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Furthermore, studies on 2,4,6-triaminopyrimidine (B127396) derivatives as histamine (B1213489) H4 receptor (hH4R) ligands have established this scaffold as having a strong affinity for the receptor. nih.gov Modifications to the pyrimidine ring, in conjunction with alterations to other parts of the molecule, are used to optimize receptor binding. nih.gov The strategic placement of different substituents on the pyrimidine ring can lead to the development of potent and selective inhibitors for various targets, including kinases and other enzymes. nih.gov For example, the synthesis of pyrimidine-4-carboxamides as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors involved extensive modification of the pyrimidine core to optimize potency and lipophilicity. nih.gov

Table 1: Impact of Pyrimidine Ring Substitutions on Antimalarial Activity of 4-Aminoquinoline-Pyrimidine Hybrids nih.gov
CompoundSubstitution at 2-Position of PyrimidineIC50 D6 Strain (µM)IC50 W2 Strain (µM)
6a-Cl0.120.50
8b4-methylpiperazin-1-yl0.0210.18
8i4-ethylpiperazin-1-yl0.0080.04
8m4-propylpiperazin-1-yl0.0050.02

Role of Piperidine (B6355638) Moiety Modifications on Receptor Binding and Potency

In the development of NAPE-PLD inhibitors, the conformational restriction of a flexible side chain by replacing it with an (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency. nih.gov This highlights the importance of the piperidine ring in orienting key substituents for optimal interaction with the target protein. Further modifications, such as the introduction of hydroxyl groups, can also enhance activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 1,4-disubstituted piperidine analogues as sigma-1 receptor ligands revealed that hydrophobic interactions are a major driver for binding affinity. nih.gov The synthesis of various analogues with different substituents on the piperidine nitrogen and at the 4-position demonstrated that these modifications directly impact receptor affinity and selectivity. nih.gov For instance, the reaction of 4-(4-fluorobenzoyl)piperidine (B1333394) with different benzyl (B1604629) halides yielded compounds with varying affinities for the sigma-1 receptor. nih.gov

Table 2: Effect of Piperidine Moiety Modifications on NAPE-PLD Inhibition nih.gov
CompoundKey ModificationIC50 (µM)
2N-methylphenethylamine group~3.0
AnalogReplacement with (S)-3-phenylpiperidine~1.0
LEI-401(S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine0.1

Positional Isomerism Effects on Pharmacological Profile

Positional isomerism, which involves changing the attachment point of a substituent on a core scaffold, can have a significant impact on the pharmacological profile of a drug candidate. In the context of pyrimidine derivatives, moving the piperidinyl group to a different position on the pyrimidine ring can alter the molecule's three-dimensional shape and its ability to interact with biological targets.

A study on 4-aminoquinoline-pyrimidine hybrids investigated the effect of positional isomerism by comparing two sets of regioisomers. nih.gov In one set, the diamine linker was attached to the 4-position of the pyrimidine ring (as in this compound derivatives), while in the other set, it was attached to the 2-position. The results indicated that for this particular series of antimalarial compounds, the point of attachment of the spacer to the pyrimidine nucleus did not have a major impact on the activity profile. nih.gov Both groups of regioisomers displayed more or less similar potency against both sensitive and resistant strains of P. falciparum. nih.gov

While in this specific case the effect was minimal, it is an important consideration in drug design, as for other targets, such positional changes could drastically alter binding affinity and selectivity.

Table 3: Comparison of Antimalarial Activity of Regioisomers nih.gov
Regioisomer SeriesLinker Attachment on Pyrimidine RingIC50 Range (CQ-sensitive) (µM)IC50 Range (CQ-resistant) (µM)
6a-dPosition 40.12–0.440.50–0.70
7a-dPosition 20.14–0.240.58–1.17

Rational Design Principles for Modulating Activity and Selectivity

Rational design, often aided by computational modeling, provides a powerful approach to systematically modify a lead compound like this compound to enhance its activity and selectivity. This strategy involves understanding the key interactions between the ligand and its target protein and making targeted modifications to optimize these interactions.

One such approach is a hybrid strategy, where pharmacophores known to bind to different targets are combined to create polypharmacological inhibitors. nih.gov For example, by incorporating a pharmacophore that binds to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder based on a pyrimidine scaffold, researchers have developed potent dual inhibitors of BET proteins and CDK9. nih.gov The elaboration of the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core structure demonstrated that this rational design can yield highly potent inhibitors. nih.gov

Molecular docking studies are also instrumental in rational design. For instance, in the design of ENPP1 inhibitors, docking studies predicted that the pyrimidine moiety of a pyrrolopyrimidinone core forms a hydrogen bond with a key lysine residue and engages in π-π stacking interactions, while the piperidine ring participates in hydrophobic interactions. acs.org This understanding of the binding mode allows for the rational introduction of substituents to enhance these interactions and improve inhibitory potency. The development of pyranochalcone derivatives as anti-inflammatory agents also utilized rational design to create potent inhibitors of nitric oxide production. nih.gov

Pharmacological Characterization and Mechanistic Insights

Identification and Elucidation of Molecular Targets

The 6-(piperidin-4-yl)pyrimidin-4-amine core structure has been instrumental in the development of potent and selective modulators of key cellular proteins. These include a variety of kinases involved in cell signaling and proliferation, as well as GPCRs that mediate physiological responses to a host of stimuli.

Kinase Inhibition Profiles

Derivatives of this compound have demonstrated significant inhibitory activity against several important kinases, playing a crucial role in cancer research and the development of targeted therapies.

Protein Kinase B (PKB/Akt): A number of derivatives have been identified as potent inhibitors of Protein Kinase B (PKB, also known as Akt), a key component of the PI3K-PKB-mTOR signaling pathway that is frequently dysregulated in cancer. nih.gov For instance, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine was developed as a potent ATP-competitive inhibitor of PKBβ. nih.gov Further optimization led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent and orally bioavailable inhibitors of PKB. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): The 6-amino-4-(pyrimidin-4-yl)pyridone scaffold, a related structure, has yielded potent inhibitors of GSK-3β. These compounds were identified through high-throughput screening and subsequent optimization. nih.gov

Anaplastic Lymphoma Kinase (ALK) and ROS1: A series of 2,4-pyrimidinediamine derivatives have been developed as dual inhibitors of ALK and histone deacetylases (HDACs). One such compound, 12a, exhibited an IC₅₀ value of 9.5 nM against wild-type ALK. nih.gov Other pyrimidine (B1678525) derivatives have also been explored as inhibitors of the ROS1 kinase. nih.gov

Cyclin-Dependent Kinases (CDKs): The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been the basis for the development of highly potent and selective inhibitors of CDK4 and CDK6. One derivative demonstrated Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. nih.gov

Janus Kinase (JAK): Derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been identified as potent and selective inhibitors of JAK3. One of the most active compounds, 13t, displayed an exceptionally low IC₅₀ of 0.1 nM for JAK3. acs.org Additionally, 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been evaluated as potent JAK2 inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov Furthermore, piperidin-4-yl azetidine (B1206935) derivatives have been disclosed as JAK1 inhibitors. ox.ac.uk

Checkpoint Kinase 1 (CHK1): A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been discovered as potent CHK1 inhibitors. The standout molecule from this series, (R)-17, exhibited an IC₅₀ of 0.4 nM for CHK1.

Kinase TargetDerivative ScaffoldPotency (IC₅₀/Ki)
PKBβ (Akt)4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminePotent inhibitor
ALK (wild-type)2,4-pyrimidinediamine derivative (12a)9.5 nM
CDK44-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative1 nM (Ki)
CDK634 nM (Ki)
JAK31H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (13t)0.1 nM
JAK21H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11g)6.5 nM
CHK15-(pyrimidin-2-ylamino)picolinonitrile derivative ((R)-17)0.4 nM

G Protein-Coupled Receptor (GPCR) Agonism/Antagonism

The versatility of the this compound scaffold extends to its ability to modulate the activity of GPCRs, which are integral to a vast number of physiological processes.

GPR119: Derivatives of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine have been developed as potent agonists of G protein-coupled receptor 119 (GPR119). The introduction of a trifluoromethyl group was found to enhance agonist activity.

Adenosine (B11128) A2A Receptor: The 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold has been utilized to create dual antagonists of the adenosine A2A and A1 receptors. These compounds have been investigated for their potential in treating Parkinson's disease.

Cellular and Biochemical Mechanism of Action Studies

The therapeutic potential of this compound derivatives is underpinned by their ability to modulate specific enzymatic activities, disrupt key intracellular signaling pathways, and influence cell fate in preclinical models.

Inhibition of Specific Enzymatic Activities

As detailed in the kinase inhibition profiles, a primary mechanism of action for many of these derivatives is the direct inhibition of specific kinase enzymes. For example, the ATP-competitive inhibition of PKBβ by 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine directly blocks the kinase's ability to phosphorylate its downstream substrates. nih.gov Similarly, the potent inhibition of JAK3 by pyrazolopyrimidine derivatives is a key mechanistic feature. acs.org Beyond kinases, derivatives have also been designed to inhibit other enzymes, such as HIV-1 reverse transcriptase.

Disruption of Intracellular Signaling Pathways

By inhibiting key kinases, these compounds can effectively disrupt the signaling pathways they regulate. Inhibition of PKB/Akt by its respective inhibitors leads to the modulation of biomarkers within the PI3K-PKB-mTOR pathway. nih.gov The JAK inhibitors, in turn, can block the JAK-STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. acs.org A pyrazolo[3,4-d]pyrimidin-4-amine derivative has been shown to block cellular RET autophosphorylation and its downstream signaling pathways. Furthermore, piperidine (B6355638) derivatives have been reported to affect signaling pathways such as NF-κB and PI3K/Akt.

Preclinical Pharmacokinetic and Metabolic Profile Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (in vitro and animal models)

The ADME profile of 6-(Piperidin-4-yl)pyrimidin-4-amine has been evaluated through a series of in vitro and animal model studies to understand its potential as a drug candidate.

Plasma Stability and Protein Binding Studies

Research indicates that derivatives of aminopyrimidines, a class to which this compound belongs, have been assessed for their stability in plasma. For instance, some related compounds have shown stability in mouse plasma. acs.org The degree of plasma protein binding is a crucial determinant of a drug's pharmacological activity. Studies on similar compounds, such as S007-867, have shown that a significant fraction can remain unbound and thus pharmacologically active. tandfonline.com For example, 49.04% of S007-867 was found to be in its free form. tandfonline.com

Table 1: Plasma Stability and Protein Binding of Related Compounds

CompoundPlasma StabilityUnbound Fraction (%)Reference
Compound 31 Stable in mouse plasmaNot specified acs.org
S007-867 Not specified49.04 tandfonline.com

Liver Microsomal Stability Evaluation

Liver microsomes are frequently used to assess the metabolic stability of compounds, primarily investigating Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. evotec.com The stability of a compound in liver microsomes is a key indicator of its potential in vivo clearance. evotec.comresearchgate.net

Studies on related pyrimidine (B1678525) derivatives have demonstrated a range of metabolic stabilities. For example, compound 31 , a pyrrolopyrimidine derivative, exhibited excellent metabolic stability, with over 95% remaining in human, mouse, and rat liver microsomes. acs.org In contrast, some 4-amino-4-benzylpiperidine derivatives underwent significant metabolism in vivo, leading to rapid clearance. nih.gov The metabolic stability of compounds is often ranked to guide structural modifications to improve their pharmacokinetic properties. researchgate.net

Table 2: Liver Microsomal Stability of Related Pyrimidine Derivatives

CompoundSpeciesStability (% remaining)Reference
Compound 31 Human>95% acs.org
Compound 31 Mouse>95% acs.org
Compound 31 Rat>95% acs.org
4-amino-4-benzylpiperidine derivatives In vivoLow (rapid clearance) nih.gov

Cell Permeability Assays (e.g., Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. researchgate.netnih.gov This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. researchgate.netresearchgate.net

High permeability in the Caco-2 assay is generally correlated with good oral bioavailability. researchgate.net For instance, a Papp value greater than 10 x 10⁻⁶ cm/s is considered high, corresponding to 80-100% human fraction absorbed. researchgate.net A study on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83 , showed a high apparent permeability (Papp A–B) of 10.1 x 10⁻⁶ cm/s, with a low efflux ratio of 0.396, suggesting good potential for oral absorption. acs.org

Table 3: Caco-2 Permeability of a Related Pyrimidine Derivative

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted AbsorptionReference
83 10.13.980.396High acs.org

Cytochrome P450 Inhibition Assessment

The potential for a compound to inhibit cytochrome P450 (CYP) enzymes is a critical aspect of its safety profile, as it can lead to drug-drug interactions. nih.govbiomolther.org Various in vitro assays using human liver microsomes are employed to evaluate the inhibitory effects on major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.org

A study on a pyrrolopyrimidine derivative, compound 31 , demonstrated negligible inhibition of these five major CYP isoforms, indicating a low risk of drug-drug interactions. acs.org Similarly, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83 , showed no significant inhibition of CYP1A, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 25 µM. acs.org In contrast, some 4-aminopiperidine (B84694) drugs have been found to be metabolized primarily by CYP3A4. acs.org

Table 4: Cytochrome P450 Inhibition Profile of Related Compounds

CompoundCYP1A2 (IC50, µM)CYP2C9 (IC50, µM)CYP2C19 (IC50, µM)CYP2D6 (IC50, µM)CYP3A4 (IC50, µM)Reference
31 NegligibleNegligibleNegligibleNegligibleNegligible acs.org
83 >25>25>25>25>25 acs.org

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies in animal models provide crucial data on how a compound is handled by a living organism, offering insights into its in vivo behavior.

Systemic Clearance Studies

Systemic clearance is a measure of the efficiency with which a drug is removed from the systemic circulation. Studies on related compounds have provided insights into their clearance rates. For example, some 4-amino-4-benzylpiperidine derivatives were found to have high clearance in vivo, which correlated with low oral bioavailability. nih.gov In contrast, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83 , exhibited low systemic plasma clearance in both mice (3.5 L/h·kg) and rats (0.71 L/h·kg), suggesting a longer duration of action and better bioavailability. acs.org

Table 5: Systemic Clearance of Related Compounds in Animal Models

CompoundSpeciesSystemic Clearance (CL)Reference
4-amino-4-benzylpiperidine derivatives Not specifiedHigh nih.gov
83 Mouse3.5 L/h·kg acs.org
83 Rat0.71 L/h·kg acs.org

Oral Bioavailability Assessment in Animal Models

Investigations into related, but more complex, pyrimidine derivatives suggest that parent scaffolds often exhibit suboptimal pharmacokinetic properties, such as low oral bioavailability. For instance, studies on 4-amino-4-benzylpiperidines, which share a structural similarity, have indicated that these types of compounds can undergo rapid metabolism in the body, leading to high clearance rates and consequently, poor oral availability. This often necessitates chemical modifications to enhance their absorption and stability in preclinical development.

While research exists on the oral bioavailability of various substituted piperidinyl-pyrimidine compounds, the specific data for this compound has not been published.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 6-(Piperidin-4-yl)pyrimidin-4-amine, might interact with a protein target at the atomic level.

Detailed research findings have shown that derivatives of pyrimidine (B1678525) and piperidine (B6355638) can effectively bind to various protein kinases, which are crucial targets in cancer therapy. For instance, in studies involving cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, molecular docking has been instrumental. It has been demonstrated that CDK4/6 inhibitors can halt cancer cell division and proliferation. nih.gov The analysis of docking poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the binding affinity and selectivity of the inhibitor.

In a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (PKB/Akt), another important cancer target, X-ray crystallography and molecular modeling provided insights into the binding modes. nih.gov These studies revealed that the inhibitor's chlorobenzyl group fits into a lipophilic pocket within PKB. nih.gov This level of detail is crucial for designing more potent and selective inhibitors.

Similarly, molecular docking studies of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as ENPP1 inhibitors predicted that these compounds occupy the known cGAMP binding site of ENPP1. acs.org The pyrimidine moiety was found to form a hydrogen bond with a key lysine (B10760008) residue and engage in π-π stacking interactions with tyrosine and phenylalanine residues. acs.org The piperidine ring also contributed to binding through hydrophobic interactions. acs.org

Table 1: Key Ligand-Protein Interactions Identified Through Molecular Docking
Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
4-substituted N-phenylpyrimidin-2-amine derivativesCDK2/4/6Varies by specific compound and kinaseHydrogen bonding, hydrophobic interactions
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPKB/AktMet282 (PKB)Lipophilic interactions
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativesENPP1K295, Y340, F257, L290, T256Hydrogen bonding, π-π stacking, hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

The development of a QSAR model typically involves a dataset of compounds with known activities. nih.govnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govwalisongo.ac.id Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. japsonline.com

For derivatives of pyrimidine and piperidine, QSAR studies have been successfully applied to predict their activity against various targets. For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents resulted in a robust model that could predict the activity of new compounds. nih.gov The model indicated that descriptors related to polarizability, electronegativity, and surface area were positively correlated with anti-tubercular activity. nih.gov

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. nih.govjapsonline.com A statistically significant QSAR model can be a powerful tool in the lead optimization phase of drug discovery. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. biorxiv.org A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophoric features. This process is known as virtual screening. nih.gov It allows for the rapid and cost-effective identification of potential hit compounds from vast virtual libraries.

For pyrimidine-based compounds, pharmacophore modeling has been used to discover novel inhibitors. For instance, a pharmacophore model based on the inhibitor Axitinib was used to screen a database of curcumin (B1669340) derivatives for potential VEGFR-2 inhibitors. nih.gov The top-scoring hits from the virtual screen were then subjected to further computational and experimental testing. nih.gov

Dynamic structure-based pharmacophore models, which incorporate the flexibility of the protein target through molecular dynamics simulations, can provide a more accurate representation of the binding site and improve the success rate of virtual screening campaigns. biorxiv.org

Table 2: Applications of Pharmacophore Modeling and Virtual Screening
Starting PointApplicationOutcome
Known active ligand (e.g., Axitinib)Virtual screening of compound librariesIdentification of novel potential inhibitors
Ligand-binding site of a proteinDesign of new molecules with desired featuresGeneration of focused libraries for synthesis
Ensemble of protein conformationsDynamic pharmacophore modelingImproved accuracy in virtual screening

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a flexible molecule like this compound, which contains a piperidine ring, understanding its preferred conformations is crucial for predicting its interaction with a biological target. The piperidine ring typically adopts a chair conformation. nih.govresearchgate.net

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com MD simulations can provide detailed information about the conformational flexibility of a ligand, its interactions with solvent molecules, and its binding dynamics with a protein target. mdpi.comnih.gov

In the context of drug design, MD simulations can be used to:

Refine the results of molecular docking by simulating the ligand-protein complex over time.

Assess the stability of the ligand-protein interactions.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Explore the conformational landscape of a ligand in different environments. mdpi.com

For pyrimidine derivatives, MD simulations have been used to validate the binding modes predicted by molecular docking and to understand the structure-activity relationships of a series of inhibitors. nih.gov

In Silico Prediction of ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. documentsdelivered.com These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug development process and reducing the risk of late-stage failures. documentsdelivered.com

Various software and web-based tools are available to predict a wide range of ADME properties, including:

Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability. frontiersin.org

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes. frontiersin.org

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Prediction of potential toxicities such as hepatotoxicity or cardiotoxicity. frontiersin.org

For pyrimidine and piperidine derivatives, in silico ADME predictions have been used to guide the optimization of lead compounds. nih.gov For example, studies have predicted that certain pyrimidine derivatives have high human oral absorption. researchgate.net By identifying compounds with favorable predicted ADME profiles, researchers can prioritize the synthesis and experimental testing of the most promising candidates.

Table 3: Commonly Predicted In Silico ADME Properties
ADME CategoryPredicted PropertyImportance in Drug Development
A bsorptionHuman Oral AbsorptionDetermines how much of the drug reaches the bloodstream after oral administration.
Caco-2 PermeabilityPredicts intestinal absorption.
D istributionPlasma Protein BindingAffects the amount of free drug available to exert its effect.
Blood-Brain Barrier PenetrationCrucial for drugs targeting the central nervous system.
M etabolismCYP450 Inhibition/SubstratePredicts potential drug-drug interactions and metabolic stability.
E xcretionRenal ClearanceIndicates how the drug is eliminated from the body.
T oxicityHepatotoxicityPredicts the potential for drug-induced liver injury.

Exploration of Advanced Derivatives and Hybrid Molecular Architectures

Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity

The quest for more effective and selective therapeutic agents has driven extensive research into the modification of the 6-(piperidin-4-yl)pyrimidin-4-amine core. The pyrimidine (B1678525) and piperidine (B6355638) rings offer multiple positions for substitution, allowing medicinal chemists to fine-tune the molecule's interaction with biological targets. nih.gov The pyrimidine ring, in particular, is known to improve the pharmacokinetic and pharmacodynamic properties of a drug due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. nih.govnih.gov

A key strategy in enhancing potency and selectivity involves the synthesis of analogues with specific substitutions on the pyrimidine and piperidine rings. For instance, the introduction of various functional groups can modulate the electronic and steric properties of the molecule, leading to improved binding affinity for target proteins. Research has shown that even minor structural changes, such as the addition of a methyl group, can significantly impact a compound's biological activity. uni.lu

The development of inhibitors for protein kinases is a prominent area where this scaffold has been successfully employed. By designing derivatives that selectively target the ATP-binding site of specific kinases, researchers have created potent and selective inhibitors for diseases like cancer. nih.gov For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. acs.org The synthesis of these analogues often involves multi-step reaction sequences, starting from commercially available precursors. scispace.com

Furthermore, the creation of covalent inhibitors represents another innovative approach. By incorporating a reactive group that forms a covalent bond with a specific amino acid residue in the target protein, such as a unique cysteine, researchers have developed highly potent and selective inhibitors. This strategy has been successfully applied to design selective inhibitors for Janus kinase 3 (JAK3), a key player in autoimmune diseases. nih.gov

The table below showcases examples of synthesized analogues and their reported biological activities.

Compound NameTarget/ActivityReference
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK4/6 inhibitors acs.org
4- or 6-phenyl-pyrimidine derivatives with a covalent binding tetherSelective JAK3 inhibitors nih.gov
3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivativesPI3Kδ inhibitors
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt) inhibitors nih.govacs.org
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativesENPP1 inhibitors for immunotherapy acs.org
4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-aminesTryptophan hydroxylase inhibitors arkat-usa.org
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesAntiproliferative agents nih.gov
7-[4-(4-(6-phenyl pyrimidin-4-yl-amino) phenyl)-6- arylpyrimidine-2-thio-2-yl]-amino-4-methyl-1,8-naphthyridin-2-olsAntibacterial agents researchgate.net

Development of Pyrimidine-Piperidine Hybrid Compounds

The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity has gained significant traction in drug discovery. nih.gov This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, enhanced potency, or a broader spectrum of activity. The pyrimidine-piperidine scaffold is an excellent platform for developing such hybrids. researchgate.netbenthamscience.com

The combination of a pyrimidine ring with a piperidine moiety in a single molecular framework has been shown to enhance biological activity. researchgate.net This is attributed to the ability of the pyrimidine nitrogen atoms to form hydrogen bonds and engage in dipole-dipole interactions with biological targets, while the piperidine ring can influence physicochemical properties and provide additional binding interactions. researchgate.netresearchgate.net

Numerous pyrimidine-piperidine hybrid compounds have been synthesized and evaluated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. nih.govnih.gov For instance, pyrimidine-benzimidazol hybrids have demonstrated potent anticancer activity against various human cancer cell lines. nih.gov Similarly, linking a pyrimidine moiety to other heterocyclic systems like piperazine (B1678402) has led to the development of kinase inhibitors for cancer treatment. researchgate.net

The synthesis of these hybrid molecules often involves coupling pre-functionalized pyrimidine and piperidine derivatives. researchgate.net Modern synthetic methods, such as microwave-assisted synthesis and multi-component reactions, are increasingly being employed to improve reaction efficiency and facilitate the creation of diverse chemical libraries for biological screening. nih.gov

The following table provides examples of pyrimidine-piperidine hybrid compounds and their reported activities.

Hybrid Compound TypeTherapeutic AreaReference
Pyrimidine-benzimidazol hybridsAnticancer nih.gov
Pyrimidine-piperazine hybridsKinase inhibitors researchgate.net
Purine-piperidine hybridsAnticancer nih.govresearchgate.net
Pyridylpiperazine hybridsUrease inhibitors nih.gov
Tetrahydropyridothienopyrimidine-urea derivativesAnti-angiogenic nih.gov
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 reverse transcriptase inhibitors nih.gov

Prodrug Strategies for Improved Preclinical Pharmacological Properties

Despite the promising biological activity of many this compound derivatives, their development into clinically viable drugs can be hampered by suboptimal pharmacokinetic properties, such as poor aqueous solubility or rapid metabolism. nih.govacs.orgresearchgate.net Prodrug strategies offer a powerful approach to overcome these limitations. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation. nih.govbaranlab.org

The primary goal of a prodrug strategy is to improve the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For pyrimidine-based compounds, which can sometimes exhibit low oral bioavailability, converting them into more lipophilic prodrugs can enhance their ability to cross cell membranes and improve absorption from the gastrointestinal tract. nih.govnih.gov

One common approach is to attach a promoiety, a non-toxic chemical group, to the parent drug. This promoiety is designed to be cleaved off by specific enzymes in the body, releasing the active drug at the desired site of action. nih.govacs.org For example, in the case of pyrazolo[3,4-d]pyrimidines, a class of potent protein kinase inhibitors with low aqueous solubility, a prodrug approach was successfully employed to improve their solubility and pharmacokinetic profile. nih.gov This involved synthesizing a library of prodrugs with enhanced aqueous solubility and evaluating their conversion to the active drug in vitro and in vivo. nih.gov

The design of a successful prodrug requires careful consideration of the chemical linkage between the drug and the promoiety to ensure stability during storage and administration, but efficient cleavage in the body. nih.gov The promoiety itself should be non-toxic and readily excreted. acs.org

Parent Drug Class/CompoundProdrug StrategyImproved PropertyReference
Pyrazolo[3,4-d]pyrimidinesSynthesis of a set of prodrugs with higher aqueous solubilityAqueous solubility, pharmacokinetic profile nih.gov
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminesVariation of the linker group to form carboxamidesOral bioavailability, in vivo activity nih.govacs.org
Antiviral nucleotide analoguesAttachment of a non-toxic, cleavable promoietyOral bioavailability nih.gov

Comparative Studies with Structurally Related Compounds

To understand the structure-activity relationships (SAR) and identify the key structural features responsible for the biological activity of this compound derivatives, it is essential to conduct comparative studies with structurally related compounds. nih.gov These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties.

For example, in the development of protein kinase B (PKB/Akt) inhibitors, researchers compared a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines with their corresponding 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives. nih.gov This comparison revealed that while the former class of compounds was potent, they suffered from rapid metabolism and low oral bioavailability. In contrast, the carboxamide derivatives exhibited significantly improved in vivo properties, highlighting the critical role of the linker between the piperidine ring and the lipophilic substituent. nih.govacs.orgacs.org

Similarly, comparative studies of different heterocyclic cores attached to the piperidine ring can provide valuable insights. For instance, replacing a pyrimidine ring with other heterocycles like pyridine (B92270) or triazine can lead to changes in biological activity and selectivity. arkat-usa.orgnih.gov These studies help to build a comprehensive understanding of the SAR and guide the design of new analogues with improved therapeutic potential.

The table below presents a comparative overview of structurally related compounds and their key findings.

Compound Series 1Compound Series 2Key FindingReference
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesCarboxamide derivatives showed improved oral bioavailability and in vivo activity compared to the amine derivatives. nih.govacs.org
3-substituted-4-phenylpyridine with piperidin-4-yl group3-substituted-4-phenylpyridine with piperazinyl or phenyl groupReplacement of piperidin-4-yl with piperazinyl or phenyl significantly enhanced inhibitory activity against cholesterol 24-hydroxylase. acs.org
Pyridine derivatives with one OMe groupPyridine derivatives with two or more OMe groupsIncreasing the number of methoxy (B1213986) (OMe) groups on the pyridine ring led to a significant decrease in the IC50 value (increased potency). nih.gov

Analytical Methodologies for Research and Comprehensive Characterization

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of 6-(Piperidin-4-yl)pyrimidin-4-amine by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the amine groups. The protons on carbons adjacent to nitrogen atoms are typically observed in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The exchangeable protons of the primary amine (on the pyrimidine ring) and the secondary amine (on the piperidine ring) would likely appear as broad signals whose chemical shifts can vary with solvent and concentration. libretexts.org

Expected ¹H-NMR Chemical Shifts:

Pyrimidine H-2 and H-5: These aromatic protons would appear as singlets in the downfield region, typically between 6.0 and 8.5 ppm.

Piperidine H-4: The proton at the point of attachment to the pyrimidine ring would appear as a multiplet.

Piperidine H-2, H-6 (axial and equatorial): These protons adjacent to the piperidine nitrogen would show complex multiplets.

Piperidine H-3, H-5 (axial and equatorial): These protons would also present as complex multiplets, likely in a more upfield region compared to the H-2/H-6 protons.

NH₂ and NH Protons: These would appear as broad singlets that can be confirmed by D₂O exchange. libretexts.org

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Carbons directly attached to nitrogen atoms are expected to resonate in the 10-65 ppm range. libretexts.org The carbons of the pyrimidine ring will appear further downfield due to their aromaticity and the presence of electronegative nitrogen atoms.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Atom AssignmentPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
Pyrimidine C-2~8.0-8.2 (singlet)~158-162
Pyrimidine C-4-~162-165
Pyrimidine C-5~6.0-6.5 (singlet)~100-105
Pyrimidine C-6-~160-164
Pyrimidine -NH₂Broad singlet-
Piperidine C-4Multiplet~40-45
Piperidine C-2, C-6Multiplet~45-50
Piperidine C-3, C-5Multiplet~30-35
Piperidine -NHBroad singlet-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorptions are expected for its amine and aromatic functionalities.

N-H Stretching: The primary amine (-NH₂) on the pyrimidine ring is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org The secondary amine (-NH) of the piperidine ring will show a single, weaker absorption in the same region. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches from the pyrimidine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. masterorganicchemistry.com

N-H Bending: The primary amine group exhibits a characteristic bending (scissoring) vibration in the range of 1650-1580 cm⁻¹. libretexts.orgorgchemboulder.com

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring bonds will produce a series of absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretching: Aliphatic C-N stretching from the piperidine ring and aromatic C-N stretching from the pyrimidine ring are expected in the 1350-1000 cm⁻¹ range. orgchemboulder.com

Table 2: Expected IR Absorption Bands for this compound This table is generated based on characteristic IR frequencies for the compound's functional groups.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3500 - 3300 (two bands)
N-H StretchSecondary Amine (-NH)3350 - 3310 (one band)
C-H StretchAromatic (Pyrimidine)>3000
C-H StretchAliphatic (Piperidine)<3000
N-H BendPrimary Amine (-NH₂)1650 - 1580
C=N / C=C Ring StretchPyrimidine Ring1600 - 1450
C-N StretchAromatic / Aliphatic1350 - 1000

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular mass of this compound is 178.23 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 178 or 179, respectively.

The fragmentation pattern provides valuable structural clues. Alpha-cleavage is a common fragmentation pathway for amines, which for this compound would involve the breaking of C-C bonds adjacent to the piperidine nitrogen. youtube.com This could lead to the loss of fragments from the piperidine ring, resulting in characteristic daughter ions. Fragmentation of the pyrimidine ring is also possible.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns.

m/z ValueProposed FragmentFragmentation Pathway
179[C₉H₁₄N₄ + H]⁺Protonated molecular ion ([M+H]⁺)
178[C₉H₁₄N₄]⁺Molecular ion (M⁺)
162[M - NH₂]⁺Loss of the amino group from the pyrimidine ring
96[C₄H₅N₃]⁺Fragment corresponding to the 4-aminopyrimidine (B60600) radical cation
84[C₅H₁₀N]⁺Fragment corresponding to the piperidinyl cation

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of non-volatile compounds like this compound. thermofisher.com A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). google.com Detection is typically achieved using a UV detector, as the pyrimidine ring is UV-active.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for purity confirmation, as it can separate impurities and provide their molecular weights simultaneously. mdpi.com LC-MS is particularly useful for identifying and quantifying trace-level impurities that may not be visible in an HPLC-UV chromatogram. For related compounds, LC-MS/MS methods have been developed using a triple quadrupole mass spectrometer, which allows for highly sensitive and specific quantification through Multiple Reaction Monitoring (MRM). mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its solid, crystalline state. While specific crystal structure data for this compound is not publicly available, analysis of the closely related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, offers significant insight into the expected solid-state conformation. researchgate.net

For this analogue, the piperidine ring was found to adopt a stable chair conformation. researchgate.net The dihedral angle between the mean planes of the piperidine and pyrimidine rings was determined to be 49.57 (11)°. In the crystal lattice, the structure was stabilized by intermolecular N-H···N hydrogen bonds, which link molecules into sheets. Furthermore, π-π stacking interactions were observed between the pyrimidine rings of adjacent molecules. researchgate.net It is highly probable that this compound would exhibit similar structural features, including a chair conformation for the piperidine ring and a network of hydrogen bonds involving the pyrimidine and piperidine nitrogens and the exocyclic amino group.

Table 4: Crystallographic Data for the Analogous Compound 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile researchgate.net This data provides a model for the expected crystal structure of this compound.

ParameterValue
Chemical FormulaC₁₀H₁₃N₅
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7335 (9)
b (Å)12.4005 (10)
c (Å)7.9206 (6)
β (°)93.654 (4)
Volume (ų)1052.09 (15)
Z4

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-(Piperidin-4-yl)pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidine core followed by piperidine ring coupling. Key steps include:

  • Nucleophilic substitution to introduce the piperidine moiety.
  • Protection/deprotection strategies (e.g., using Boc groups) to ensure regioselectivity.
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical to improving yield. For example, using Pd-catalyzed cross-coupling reactions under inert atmospheres can enhance efficiency .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and hydrogen bonding patterns.
  • X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL (for small molecules) or CCP4 (for macromolecular interactions). Ensure data quality by addressing twinning or disordered atoms during refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can researchers resolve low yields in the final coupling step of the synthesis?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts for amine coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reactivity.
  • Temperature Gradients : Gradual heating (e.g., 60°C to 100°C) can reduce decomposition.
    Refer to kinetic studies in similar piperidine-pyrimidine systems for reaction time adjustments .

Advanced: How should discrepancies in crystallographic data (e.g., bond length variations) be addressed?

Answer:

  • Data Validation : Use PLATON (SHELX suite) to check for twinning, missed symmetry, or thermal motion artifacts.
  • Refinement Constraints : Apply restraints to disordered piperidine rings or flexible pyrimidine groups.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 6-cyclobutyl-N-piperidinylpyrimidin-4-amine) to identify expected bond length ranges .

Advanced: What experimental designs are optimal for evaluating kinase inhibition activity?

Answer:

  • Enzymatic Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC50_{50} values.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) for target kinases.
  • Control Experiments : Include known inhibitors (e.g., staurosporine) and validate selectivity across kinase panels.
    For example, highlights SPR as a robust method for studying piperidine-pyrimidine interactions with enzymes .

Advanced: How to interpret conflicting bioactivity data across studies involving structural analogs?

Answer:
Conflicts may arise from variations in:

  • Assay Conditions : pH, ion concentration, or ATP levels in kinase assays.
  • Structural Modifications : Compare substituent effects using the table below.
Analog Key Structural Feature Reported IC50_{50} (nM) Source
6-(Piperidin-4-yloxy)pyrimidin-4-amineEther-linked piperidine120 ± 15
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amineN-methyl substitution85 ± 10
6-Cyclobutyl-N-piperidinylpyrimidin-4-amineCyclobutyl group45 ± 5

Adjust experimental parameters to match literature conditions and validate using orthogonal assays .

Basic: What computational tools are recommended for docking studies with this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase active sites.
  • MD Simulations : Run GROMACS or AMBER for 100+ ns trajectories to assess stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with hinge regions) using MOE .

Advanced: How to address solubility issues in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : Prepare hydrochloride salts (common for amine-containing compounds) to improve pharmacokinetic profiles.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for in situ activation .

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